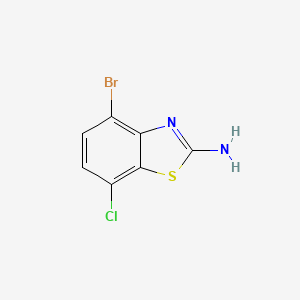

7-fluoro-6-methyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

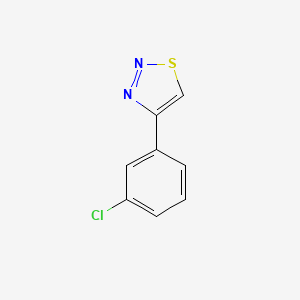

“7-fluoro-6-methyl-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “7-fluoro-6-methyl-1,3-benzothiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a fluorine atom at the 7th position and a methyl group at the 6th position of the benzothiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in diazo-coupling reactions, Knoevenagel condensations, Biginelli reactions, and more . The specific reactions that “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives, such as 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, have been studied for their potential as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Antimicrobial Studies

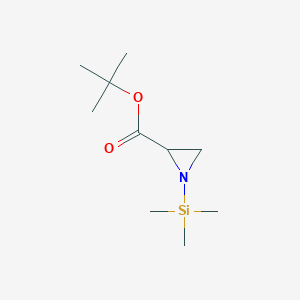

Aminothiazole-linked metal chelates, which can be synthesized using 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, have been studied for their antimicrobial properties . These compounds have shown strong action against various microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .

Antioxidant Studies

The same aminothiazole-linked metal chelates have also been evaluated for their antioxidant activity . The antioxidant activity was evaluated as DPPH and ferric reducing power, with some compounds showing high inhibition percentages .

Anti-Inflammatory and Analgesic Applications

Derivatives of benzothiazole have been screened for their anti-inflammatory and analgesic activities . This suggests that 7-fluoro-6-methyl-1,3-benzothiazol-2-amine could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Ulcerogenic Studies

In addition to their anti-inflammatory and analgesic properties, benzothiazole derivatives have also been evaluated for their ulcerogenic activities . This could potentially lead to the development of new treatments for ulcers .

Lipid Peroxidation Studies

Benzothiazole derivatives have been studied for their effects on lipid peroxidation . This research could potentially lead to new insights into the role of these compounds in biological systems and their potential therapeutic applications .

Direcciones Futuras

The future directions for research on “7-fluoro-6-methyl-1,3-benzothiazol-2-amine” could include synthesizing more water-soluble derivatives, optimizing its synthesis, and exploring its potential applications in different fields. Additionally, further studies could investigate its biological activity and mechanism of action in more detail .

Mecanismo De Acción

Target of Action

The primary target of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound interacts with this target to exert its anti-tubercular activity .

Mode of Action

The compound binds to the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, leading to the death of the bacteria

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and ultimately, the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall synthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .

Propiedades

IUPAC Name |

7-fluoro-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-3-5-7(6(4)9)12-8(10)11-5/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBVVFCDYSGIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methyl-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

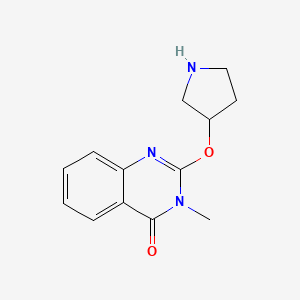

![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)

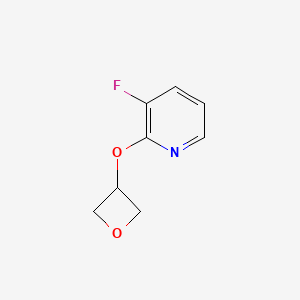

![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)

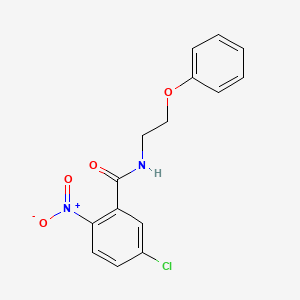

![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

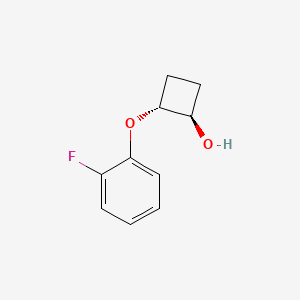

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)